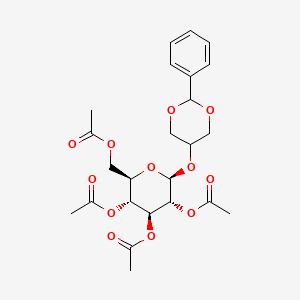
4-cis-Decenoylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cis-Decenoylcarnitine is a monounsaturated acylcarnitine with the molecular formula C17H31NO4. It is a naturally occurring compound that plays a crucial role in fatty acid metabolism, particularly in the process of β-oxidation. This compound is involved in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce ATP, which is essential for energy production in the body .
Preparation Methods
The synthesis of 4-cis-Decenoylcarnitine can be achieved through the condensation of 4-cis-Decenoic acid with L-carnitine. This reaction typically requires a catalyst to facilitate the formation of the compound. Industrial production methods may involve enzymatic synthesis using enzymes such as acyl-CoA synthetase and carnitine acyltransferase. These methods ensure the efficient production of this compound with high purity.
Chemical Reactions Analysis
4-cis-Decenoylcarnitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other acylcarnitine derivatives.
Substitution: Substitution reactions can occur at the carboxyl or amino groups, leading to the formation of new compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-cis-Decenoylcarnitine has numerous applications in scientific research, including:
Chemistry: It is used to study fatty acid metabolism and energy production.
Biology: Researchers use this compound to investigate the role of acylcarnitines in cellular metabolism and signaling pathways.
Industry: It is utilized in the production of dietary supplements and therapeutic agents due to its role in energy metabolism
Mechanism of Action
4-cis-Decenoylcarnitine exerts its effects by facilitating the transport of long-chain fatty acids from the cytosol into the mitochondria. This transport is crucial for the β-oxidation process, which breaks down fatty acids to produce ATP. The compound interacts with molecular targets such as carnitine acyltransferase enzymes, which play a key role in the transport and metabolism of fatty acids.
Comparison with Similar Compounds
Similar compounds to 4-cis-Decenoylcarnitine include other acylcarnitines like hexanoylcarnitine, L-octanoylcarnitine, and trans-2-dodecenoylcarnitine . These compounds share similar roles in fatty acid metabolism but differ in their chain lengths and specific functions. This compound is unique due to its specific structure and the presence of a cis-double bond between the fourth and fifth carbon atoms, which influences its biological activity and interactions .
Properties
CAS No. |
1256380-16-1 |
|---|---|
Molecular Formula |
C₁₇H₃₁NO₄ |
Molecular Weight |
313.43 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(4Z)-1-oxo-4-decen-1-yl]oxy]-1-propanaminium Inner Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)






![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)
